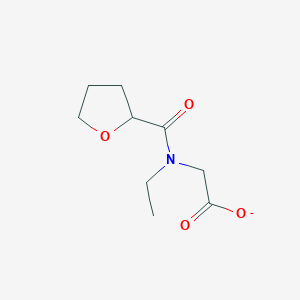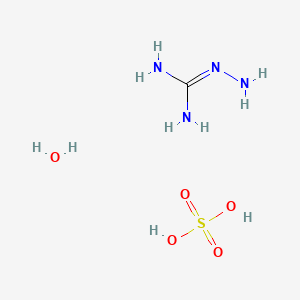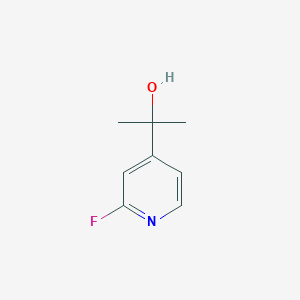
Trimethyl-tetrahydropyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-tetrahydropyrazine is a heterocyclic organic compound with the molecular formula C7H16N2. It is a derivative of pyrazine, characterized by the presence of three methyl groups and a tetrahydro structure. This compound is known for its pleasant nutty, roasty, and toasty aroma, making it a valuable additive in the food industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl-tetrahydropyrazine can be synthesized through a temperature-controlled two-step preparation method. In the first step, acetoin, the precursor of this compound, is biosynthesized from glucose by Bacillus subtilis in a fermentor controlled at 37°C, pH 7.0, with 500 rpm of stirring and 1.0 vvm of airflow. In the second step, the fermentation broth, supplemented with diammonium phosphate, is transferred into another reactor controlled at 95°C. After 2.5 hours of spontaneous reaction, this compound is obtained .
Industrial Production Methods
The industrial production of this compound involves similar biosynthetic processes, often utilizing Bacillus strains isolated from traditional fermentation sources. Optimization of fermentation conditions, such as temperature, bottle capacity, and water addition, significantly affects the yield of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl-tetrahydropyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated forms of the compound .
Aplicaciones Científicas De Investigación
Trimethyl-tetrahydropyrazine has a wide range of scientific research applications across various fields:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s aroma properties make it valuable in studying olfactory receptors and sensory perception.
Mecanismo De Acción
The mechanism of action of trimethyl-tetrahydropyrazine involves several pathways:
Free Radical Scavenging: The compound scavenges free radicals such as hydroxyl radicals, superoxide anions, and peroxynitrite, protecting cells from oxidative damage.
Calcium Overload Inhibition: It inhibits calcium overload in neurons, maintaining mitochondrial function and preventing neuronal damage.
PI3K/Akt Pathway Activation: This compound activates the PI3K/Akt pathway, promoting cell survival and reducing apoptosis.
Comparación Con Compuestos Similares
Trimethyl-tetrahydropyrazine can be compared with other similar compounds, such as tetramethylpyrazine and pyrrolopyrazine derivatives:
Tetramethylpyrazine: Known for its neuroprotective effects and use in traditional Chinese medicine, tetramethylpyrazine shares similar antioxidant properties with this compound.
Pyrrolopyrazine Derivatives: These compounds are used in pharmaceuticals and organic materials, exhibiting various biological activities.
This compound stands out due to its unique combination of aroma properties and neuroprotective effects, making it a versatile compound in both scientific research and industrial applications.
Propiedades
Fórmula molecular |
C7H16N2 |
|---|---|
Peso molecular |
128.22 g/mol |
Nombre IUPAC |
2,3,5-trimethylpiperazine |
InChI |
InChI=1S/C7H16N2/c1-5-4-8-6(2)7(3)9-5/h5-9H,4H2,1-3H3 |
Clave InChI |
OMEMBAXECFIRSG-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC(C(N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13118083.png)

![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)











